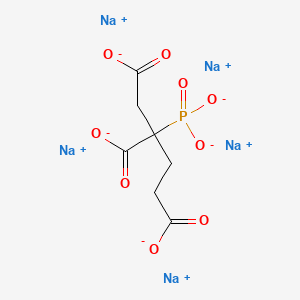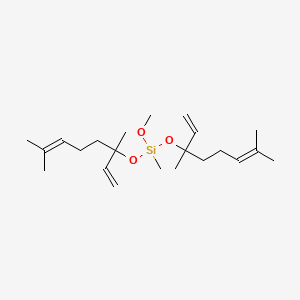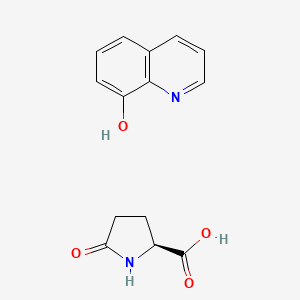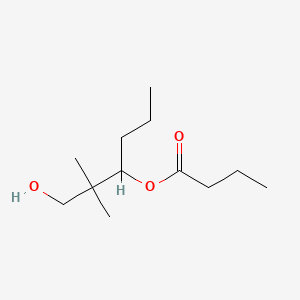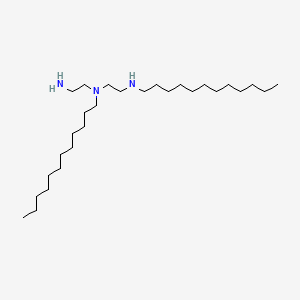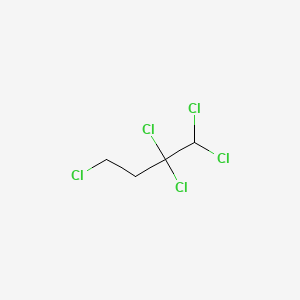![molecular formula C15H17Na3O15 B12674784 trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate CAS No. 41947-61-9](/img/structure/B12674784.png)
trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and energy consumption while maximizing the yield. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various chemical reactions and processes.
Biology: The compound is used in biochemical assays and studies to investigate the interactions between metal ions and biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of metal ion-related disorders.
Industry: The compound is used in industrial processes, such as water treatment and the production of detergents, due to its ability to bind metal ions and enhance the efficiency of these processes.
Mécanisme D'action
The mechanism of action of trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium N-(1-carboxylatoethyl)iminodiacetate
- Trisodium 2-methylnitrilotriacetate
- Methyl glycine diacetic acid trisodium salt
Uniqueness
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate is unique due to its specific chemical structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications where strong and stable metal ion binding is required.
Propriétés
Numéro CAS |
41947-61-9 |
|---|---|
Formule moléculaire |
C15H17Na3O15 |
Poids moléculaire |
506.25 g/mol |
Nom IUPAC |
trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C15H20O15.3Na/c16-7(1-10(19)20)13(25)28-4-6(30-15(27)9(18)3-12(23)24)5-29-14(26)8(17)2-11(21)22;;;/h6-9,16-18H,1-5H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
Clé InChI |
RCDKLUUYTKALRF-UHFFFAOYSA-K |
SMILES canonique |
C(C(C(=O)OCC(COC(=O)C(CC(=O)[O-])O)OC(=O)C(CC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


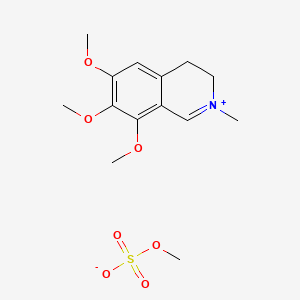
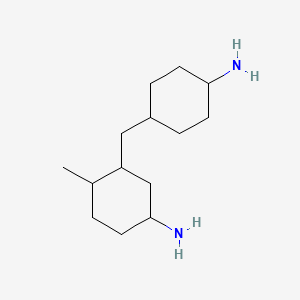
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
